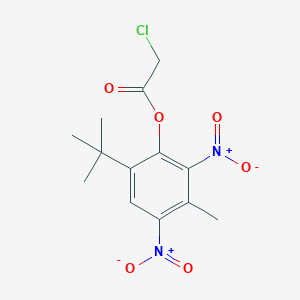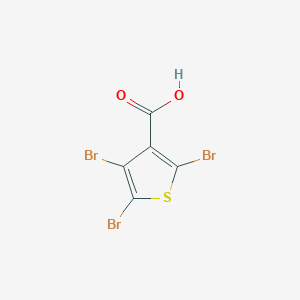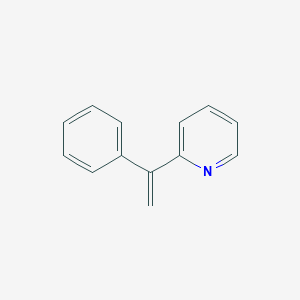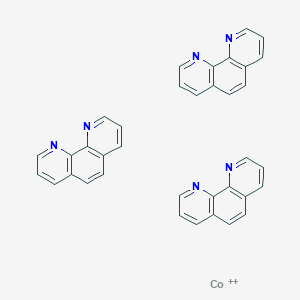
Benzenesulfinamide
Übersicht
Beschreibung
Benzenesulfinamide is a chemical compound that has been extensively studied due to its various applications, particularly in the field of medicinal chemistry. It serves as a core structure for the development of numerous derivatives with significant biological activities, such as inhibition of carbonic anhydrase, an enzyme involved in many physiological processes . The versatility of this compound is further demonstrated by its use as an intermediate in chemical synthesis and its ability to form complexes with different functional groups .
Synthesis Analysis
The synthesis of this compound derivatives has been achieved through various methods. For instance, compounds incorporating phenyl-1,2,3-triazole moieties were synthesized to enhance flexibility and potency as carbonic anhydrase inhibitors . Tertiary substituted (fluorinated) benzenesulfinamides were synthesized using superacid HF/SbF5, showing selectivity towards tumor-associated carbonic anhydrase IX . A direct N-alkylation method was employed to synthesize amino-(N-alkyl)benzenesulfinamides, demonstrating the potential for recognizing different types of amino groups . Additionally, N-(7-indazolyl)this compound derivatives were synthesized and evaluated for their antiproliferative activities .
Molecular Structure Analysis
The molecular structure and conformational properties of this compound have been investigated using gas electron diffraction and quantum chemical methods. Two stable conformers were identified, with the NH2 group either eclipsing or staggering the SO2 group. The eclipsed form is slightly more favored energetically . Theoretical investigations have also been conducted on this compound derivatives, providing insights into structural and spectroscopic properties, as well as electronic characteristics such as natural bond orbital (NBO) and nonlinear optical (NLO) properties .
Chemical Reactions Analysis
This compound and its derivatives participate in various chemical reactions, which are crucial for their biological activities and applications in synthesis. The binding of benzenesulfinamides to carbonic anhydrase has been studied, revealing that van der Waals forces play a significant role in the interaction . Polymer-supported benzenesulfinamides have been used as key intermediates in solid-phase synthesis, enabling the generation of diverse chemical scaffolds .
Physical and Chemical Properties Analysis
The solubility and thermodynamic dissolution properties of this compound in various solvents have been determined, which is essential for the development of separation and reaction processes in the chemical industry. The solubility of this compound increases with temperature across all tested solvents . These properties are critical for understanding the behavior of this compound in different environments and for optimizing its use in pharmaceutical formulations and chemical reactions.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Rearrangements : Benzenesulfonamides, including derivatives like 2/4-nitrobenzenesulfonamides, have been utilized as key intermediates in chemical transformations. These transformations involve unusual rearrangements to yield diverse privileged scaffolds, highlighting their significance in solid-phase synthesis (Fülöpová & Soural, 2015).
Environmental Analysis : Benzenesulfonamides, along with benzotriazoles and benzothiazoles, are recognized as emerging organic pollutants due to their extensive use in industry and households. They have been detected in various environmental matrices, including river water, sewage, and soil, emphasizing the need for robust analytical methods for their detection and assessment of their impact on the environment (Herrero et al., 2014).
Kinetic Studies in Hydrolysis : The hydrolysis of benzenesulfinamides has been kinetically investigated, revealing that the rates of hydrolysis are influenced by the concentration of acid and halide ions, as well as the electronic properties of the benzenesulfinyl moiety. Such studies contribute to understanding the chemical behavior of benzenesulfinamides under different conditions (Lee & Cho, 2010).
Biological Activity and Medicinal Chemistry : Benzenesulfonyl hydrazones, derived from benzenesulfonamides, exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antidepressant properties. This highlights their potential applications in medicinal chemistry for the treatment of various diseases (Popiołek, 2021).
Molecular Structure Analysis : Studies on the molecular structure and conformational properties of benzenesulfonamide have been conducted using methods like gas electron diffraction and quantum chemical calculations. Such research provides insights into the molecular configurations and stability of benzenesulfonamides (Petrov et al., 2006).
Synthesis of Iminosulfonic Acid Derivatives : N-substituted benzenesulfinamides have been used to synthesize various derivatives, including benzeneiminosulfonamides. These derivatives are obtained through reactions with bromine or N-bromosuccinimide, showcasing the versatility of benzenesulfinamides in synthetic chemistry (Takei et al., 1965).
Application in Glycoside Activation : Sulfinamides like 1-benzenesulfinyl piperidine have been used for the activation of thioglycosides in conjunction with trifluoromethanesulfonic anhydride. This demonstrates their utility in carbohydrate chemistry and large-scale production (Crich et al., 2005).
Extraction from Environmental Samples : The extraction of benzenesulfonamides from soil samples using microwave-assisted extraction highlights their significance in environmental monitoring and assessment of contamination levels (Speltini et al., 2016).
Inhibition of Human Paraoxonase : Studies on the inhibitory activities of benzenesulfonamide derivatives on human paraoxonase-I (hPON1) indicate their potential as enzyme inhibitors, which could have implications in various medical and biochemical applications (Işık et al., 2019).
Wirkmechanismus
Target of Action
Benzenesulfinamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase, an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This enzyme is often overexpressed in many solid tumors . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
This compound acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This inhibition disrupts the pH regulation in tumor cells, which can lead to the suppression of tumor growth .
Biochemical Pathways
The inhibition of CA IX by this compound affects the pH regulation within tumor cells . Normally, tumor cells shift their metabolism to anaerobic glycolysis, a process that leads to a significant modification in pH. By inhibiting CA IX, this compound disrupts this process, potentially leading to an unfavorable environment for tumor growth .
Pharmacokinetics
A study on a series of benzenesulfonamide inhibitors of perforin, a protein that plays a role in cell death, showed that these compounds have high binding to plasma proteins
Result of Action
The inhibition of CA IX by this compound can lead to the suppression of tumor growth . In a study, this compound derivatives showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, some derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in different solvents can affect its bioavailability and efficacy . Additionally, the pH of the tumor microenvironment, which can be influenced by factors such as hypoxia and the metabolic state of the tumor cells, can also affect the action of this compound .
Eigenschaften
IUPAC Name |
benzenesulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c7-9(8)6-4-2-1-3-5-6/h1-5H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCPEOFEBREKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461151 | |
| Record name | Benzenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16066-31-2 | |
| Record name | Benzenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzenesulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)



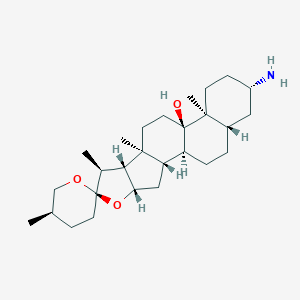
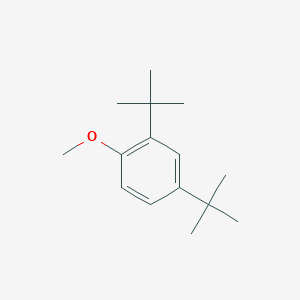
![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)


